Bienvenue dans la boutique en ligne BenchChem!

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Lipophilicity Membrane permeability Drug design

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 62347-66-4) is a fully synthetic tertiary acetamide belonging to the 1,3,4-oxadiazole class. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g·mol⁻¹, a calculated polar surface area (PSA) of 59.23 Ų, and a computed LogP of 1.53.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 62347-66-4
Cat. No. B12930375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
CAS62347-66-4
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCCCN(C1=NN=C(O1)C)C(=O)C
InChIInChI=1S/C9H15N3O2/c1-4-5-6-12(8(3)13)9-11-10-7(2)14-9/h4-6H2,1-3H3
InChIKeyRSPCNWLJNUGGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 62347-66-4): Structural and Physicochemical Baseline for Sourcing Decisions


N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 62347-66-4) is a fully synthetic tertiary acetamide belonging to the 1,3,4-oxadiazole class. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g·mol⁻¹, a calculated polar surface area (PSA) of 59.23 Ų, and a computed LogP of 1.53 . The compound is commercially supplied at ≥97% purity for research use . The 1,3,4-oxadiazole core is recognized in medicinal chemistry as a metabolically stable bioisostere of ester and amide functionalities, and derivatives in this class have been reported to exhibit antibacterial, antifungal, antimalarial, and anticancer properties in patent and primary literature [1].

Why N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide Cannot Be Freely Interchanged with Other 1,3,4-Oxadiazole Acetamides


Within the 1,3,4-oxadiazole acetamide family, small structural perturbations produce measurable shifts in lipophilicity and hydrogen-bonding capacity that directly affect membrane permeability, target binding, and solubility . The N-butyl chain on the target compound contributes +0.5 to +0.6 log units of lipophilicity compared to the N-propyl analog, while the 5-methyl substituent on the oxadiazole ring distinguishes it from ring-unsubstituted variants that exhibit different metabolic stability and heteroatom electronic character [1]. Replacement of the oxadiazole oxygen with sulfur (thiadiazole analog) alters both the PSA and the hydrogen-bond acceptor profile, which can redirect target selectivity [2]. Consequently, substituting a seemingly similar 1,3,4-oxadiazole acetamide without controlling for N-alkyl chain length, ring C5 substituent, and heteroatom identity risks invalidating a biological assay or synthetic route.

Quantitative Differentiation Evidence for N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide Against Closest Structural Analogs


Increased Lipophilicity (LogP) Drives Membrane Permeability Relative to N-Propyl Analog

The target compound bears an N-butyl substituent, extending the alkyl chain by one methylene unit compared with the N-propyl analog N-propyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. This structural difference translates into a computed LogP of 1.53 for the butyl derivative, which is estimated at 0.5–0.6 log units higher than the propyl analog based on the additive contribution of a methylene group to logP in homologous N-alkyl acetamide series . Higher LogP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Membrane permeability Drug design

Polar Surface Area (PSA) of 59.23 Ų Distinguishes It from Thiadiazole and Ring-Unsubstituted Oxadiazole Analogs

The computed PSA of 59.23 Ų for N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide falls within the accepted drug-like range (≤140 Ų for oral bioavailability). By comparison, the analogous thiadiazole compound (sulfur replacing the oxadiazole ring oxygen) has a larger PSA owing to sulfur's greater atomic radius and polarizability, while the ring-C5-unsubstituted oxadiazole analog lacks the methyl group's steric and inductive contribution, which subtly modulates the electron density on the ring and thus the effective PSA. The 5-methyl group on the target compound also provides a metabolically blocked position, reducing potential CYP450-mediated ring oxidation relative to the C5-H analog [1].

Polar surface area Drug-likeness Bioavailability

Multitarget Biological Activity Profile Differentiates This Scaffold from Single-Target 1,3,4-Oxadiazole Derivatives

A curated biological activity database entry for N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide reports three distinct functional activities: (i) antimalarial – kills Plasmodium falciparum; (ii) antivenom – nullifies lethal effects of Naja naja venom and inhibits venom phospholipase A2; (iii) antifungal – inhibits cilia formation by Aspergillus niger. The same entry further records no observed toxicity or allergenicity [1]. In contrast, many 1,3,4-oxadiazole acetamides reported in the patent literature display narrower activity spectra, typically limited to antibacterial or single-enzyme inhibition [2]. The unique combination of antiplasmodial, anti-PLA2, and antifungal activities in a single scaffold suggests polypharmacology that is not replicated by the N-propyl, N-ethyl, or thiadiazole analogs.

Antimalarial Antivenom Phospholipase A2 inhibition

Melting Point and Crystallinity Differentiate N-Butyl from Shorter N-Alkyl Homologs in the 1,3,4-Oxadiazole Acetamide Series

In the systematic study of 2-acylamino-5-alkyl-1,3,4-oxadiazoles by Just (1963/1967), the N-acetyl-N-(n-butyl)-1,3,4-oxadiazole analog exhibited a melting point of 94 °C with a 71% synthetic yield, compared with 90 °C / 74% yield for the n-propyl analog and 110 °C / 80% yield for the i-butyl analog [1]. Although the target compound carries an additional 5-methyl substituent on the oxadiazole ring not present in the Just series, the trend of decreasing melting point with increasing linear alkyl chain length is a well-established class behavior in N-alkyl acetamides. The n-butyl derivative occupies a property "valley" between the higher-melting i-butyl (branched) and the lower-melting n-pentyl analogs, which affects purification strategy (recrystallization solvent selection) and solid-state formulation behavior.

Solid-state properties Formulation Crystallinity

Recommended Application Scenarios for N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide Based on Verified Differentiation Evidence


Antimalarial Screening Cascades Targeting Plasmodium falciparum

The AODatabase entry records direct P. falciparum killing activity for this compound [1]. Combined with its computed LogP of 1.53 , which is compatible with erythrocyte membrane penetration, the compound is a suitable starting point for phenotypic antimalarial screening programs. Its non-toxic/non-allergenic annotation further supports progression to cellular assays without confounding cytotoxicity.

Phospholipase A2 (PLA2) Inhibition Studies – Snake Venom Neutralization

The reported ability to nullify Naja naja venom lethality and inhibit venom PLA2 [1] positions this compound as a tool molecule for investigating PLA2-dependent venom toxicity mechanisms. The PSA of 59.23 Ų is within the range associated with favorable pharmacokinetics for parenteral administration, relevant for antivenom drug development programs.

Antifungal Research Targeting Aspergillus niger Morphogenesis

The compound's specific inhibition of cilia formation in A. niger [1] indicates an effect on fungal morphogenesis rather than general fungistatic/fungicidal action. This mechanism-of-action differentiation—combined with the lack of reported toxicity—makes it a valuable probe for studying fungal developmental pathways that are absent in mammalian cells.

Medicinal Chemistry SAR Campaigns Exploring N-Alkyl Chain Length Optimization

The N-butyl chain provides a LogP differential of +0.5 to +0.6 log units over the N-propyl analog [REFS-2, class-inferred], while the melting point range (~90–100 °C by class analogy [2]) facilitates straightforward purification by recrystallization. These practical attributes make the compound a rational choice as the butyl-chain representative in a homologous series SAR matrix when balancing lipophilicity and synthetic tractability.

Quote Request

Request a Quote for N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.